Abacavir Impurity 1, also known as Abacavir Diamino Purine Impurity, is a notable impurity associated with the antiretroviral drug Abacavir, which is used primarily in the treatment of HIV. This compound is classified as a purine derivative, specifically a diamino purine, and has implications in pharmaceutical quality control due to its potential effects on drug efficacy and safety.
The synthesis of Abacavir Impurity 1 typically involves chemical reactions that can lead to its formation as a by-product during the production of Abacavir. One effective method for synthesizing this impurity is through hydrolysis under basic conditions, which minimizes by-product formation and enhances yield. This process allows for the efficient conversion of precursor compounds into Abacavir while controlling the reaction environment to reduce racemization and other degradation pathways .
Abacavir Impurity 1 has a molecular formula of and a molecular weight of approximately 150.1 g/mol. The structure consists of a purine base with two amino groups attached, which contributes to its chemical behavior and interactions in biological systems.
Abacavir Impurity 1 can participate in various chemical reactions typical for purine derivatives, including:
These reactions are important for understanding how impurities might influence the pharmacokinetics and pharmacodynamics of Abacavir when present in formulations .
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm purity and structural integrity during synthesis .
Abacavir Impurity 1 plays a critical role in pharmaceutical research and development:
Abacavir Impurity 1 is a structurally defined metabolite and degradation product of the antiretroviral drug abacavir. Its molecular formula is C11H14ClN5O (molecular weight: 267.72 g/mol), distinguishing it from the parent drug by the absence of the cyclopropylamino group and the presence of a chlorine atom at the purine C6 position. The IUPAC name is ((1R,3S)-3-(2-amino-6-chloro-9H-purin-9-yl)cyclopentyl)methanol, which precisely defines its stereochemistry and functional groups [2] [4] [7].
This impurity exhibits significant nomenclature complexity due to differing pharmacopoeial designations and CAS registry numbers:
Table 1: Nomenclature and Molecular Identity
Property | Specification |
---|---|
Systematic IUPAC Name | ((1R,3S)-3-(2-amino-6-chloro-9H-purin-9-yl)cyclopentyl)methanol |
Alternative Synonyms | Dihydro Abacavir 6-Chloro Analog; 2-Cyclopentene-1-methanol (older nomenclature) |
Molecular Formula | C11H14ClN5O |
Molecular Weight | 267.72 g/mol |
Primary CAS Registry | 2022943-79-7 |
Legacy CAS Designation | 178327-20-3 |
Pharmacopoeial Status | BP/USP Reference Standard |
The stereochemical configuration of Abacavir Impurity 1 is defined by the (1R,3S) absolute stereochemistry at the cyclopentyl-methanol moiety. This configuration is identical to the parent abacavir molecule, confirming its origin as a direct structural analog rather than an epimerization product [4] [7] [9]. The chiral centers arise from the cyclopentene ring substitution pattern, which is preserved during impurity formation.
Isomeric considerations include:
Table 2: Stereoisomers of Abacavir Impurity 1
Isomer Type | Configuration | Relationship to Impurity 1 | Relevance |
---|---|---|---|
Pharmaceutically Active | (1R,3S) | Identical to pharmacopoeial standard | Metabolic product of abacavir |
Enantiomer | (1S,3R) | Mirror image | Not naturally formed; synthetic artifact |
cis-Isomer | (1R,3R) | Diastereomer | Potential synthesis byproduct |
Physical Form: Abacavir Impurity 1 typically presents as an off-white to pale yellow crystalline solid, consistent with its purine-derived aromatic system [1] [7].
Solubility: While explicit solubility data is limited in public literature, its structure suggests:
Stability: Critical stability parameters include:
Crystallinity: Exhibits defined crystalline morphology, allowing characterization by XRD and NMR. The British Pharmacopoeia reference standard is supplied as a "neat" crystalline solid [3].
Table 3: Stability Profile Under Stress Conditions
Stress Condition | Degradation Products Formed | Key Structural Changes |
---|---|---|
Acidic Hydrolysis (1N HCl, 80°C) | A2, A4, A5, A10 | Cleavage of purine ring; glycosidic bond hydrolysis |
Oxidative Stress (15% H2O2, 10 days) | Unique oxidatives | N-oxidation; ring-opening |
Solid-State Aging (40°C/75% RH, 6M) | Unspecified degradants | Dehydration; dimerization |
Photolytic Exposure | Not characterized | Likely C-Cl bond dissociation |
Comprehensive Compound Listing
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: